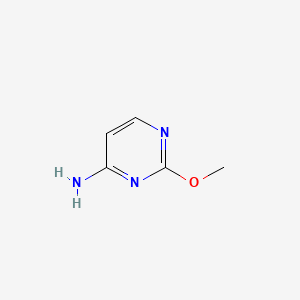

2-O-Methylcytosine

Beschreibung

recognized by E. coli DNA repair enzymes; shown to exhibit strong miscoding properties

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYLZDVDOQLEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186543 | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-O-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3289-47-2 | |

| Record name | 2-O-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3289-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-O-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Role of Cytosine Methylation in Gene Expression Regulation

Note on Terminology: The query specified "2-O-Methylcytosine." This modification typically refers to the 2'-hydroxyl group of the ribose sugar in RNA (2'-O-methylation) and is not the primary mechanism for DNA-based gene expression regulation. This guide will focus on the well-established role of 5-methylcytosine (5mC) and its derivatives, which are central to epigenetic control in mammalian genomes. This focus is chosen to align with the advanced, technical requirements of the request and to provide relevant information for researchers in gene regulation and drug development.

Introduction: The Epigenetic Alphabet of Cytosine

In the mammalian genome, the covalent addition of a methyl group to the fifth carbon of the cytosine pyrimidine ring, creating 5-methylcytosine (5mC), is a cornerstone of epigenetic regulation. This modification, without altering the primary DNA sequence, provides a dynamic layer of regulatory information that is critical for processes such as X-chromosome inactivation, genomic imprinting, and the establishment of tissue-specific gene expression patterns. 5mC is not a static mark; it is the entry point to a cascade of further oxidative modifications, including 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). Together, these five forms of cytosine constitute a complex epigenetic alphabet that fine-tunes the transcriptional landscape of the cell. This guide provides an in-depth overview of the enzymatic machinery, regulatory mechanisms, and experimental methodologies central to understanding the role of these cytosine modifications in gene expression.

The Machinery: Writers, Erasers, and Readers

The establishment, removal, and interpretation of cytosine methylation marks are governed by a coordinated interplay of three classes of proteins.

-

Writers (DNA Methyltransferases - DNMTs): These enzymes establish and maintain 5mC patterns.

-

DNMT1: The "maintenance" methyltransferase, which preferentially recognizes hemimethylated DNA during replication to faithfully copy methylation patterns to the daughter strand.

-

DNMT3A and DNMT3B: The "de novo" methyltransferases, which establish new methylation patterns during embryonic development and cellular differentiation.

-

-

Erasers (Ten-Eleven Translocation Enzymes and DNA Glycosylases): These enzymes mediate the removal of methylation marks.

-

TET (Ten-Eleven Translocation) Dioxygenases (TET1, TET2, TET3): This family of enzymes initiates active DNA demethylation by iteratively oxidizing 5mC. This process converts 5mC to 5hmC, then to 5fC, and finally to 5caC.

-

Thymine DNA Glycosylase (TDG): This enzyme recognizes and excises the 5fC and 5caC bases, creating an abasic site. The unmodified cytosine is then restored by the Base Excision Repair (BER) pathway.

-

-

Readers (Methyl-CpG Binding Proteins - MBPs): These proteins specifically recognize and bind to 5mC, translating the methylation mark into a functional outcome. They typically recruit chromatin-remodeling complexes and histone deacetylases to methylated sites, leading to a condensed, transcriptionally repressive chromatin state.

The Active DNA Demethylation Pathway

Active DNA demethylation is a multi-step enzymatic process crucial for epigenetic reprogramming in development and disease. The pathway begins with the stable 5mC mark and proceeds through a series of oxidative intermediates, ultimately restoring the unmodified cytosine base. This process is primarily mediated by the TET family of enzymes and the BER pathway.

An In-depth Technical Guide to the Epitranscriptomic Landscape of 2'-O-Methylcytosine (Cm)

Audience: Researchers, scientists, and drug development professionals.

Introduction to Epitranscriptomics and 2'-O-Methylcytosine (Cm)

The field of epitranscriptomics has unveiled a complex layer of gene regulation occurring at the RNA level. Post-transcriptional chemical modifications to RNA molecules, much like epigenetic marks on DNA, dynamically control the fate and function of RNA. With over 170 distinct modifications identified, this "epitranscriptome" is crucial for processes ranging from RNA folding and stability to translation and immune response.

One of the most prevalent of these modifications is 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar of a nucleoside. This modification can occur on any of the four nucleotides (A, U, G, C) and is found in virtually all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and various non-coding RNAs. When this modification occurs on a cytosine residue, it is termed 2'-O-methylcytosine (Cm).

Functionally, Cm contributes significantly to the structural integrity of RNA. The presence of the methyl group at the 2' position locks the ribose sugar in a C3'-endo conformation, which stabilizes A-form RNA helices. This structural reinforcement has profound biological implications, influencing mRNA stability by conferring resistance to degradation by certain RNases, modulating translation efficiency, and playing a critical role in helping the innate immune system distinguish self from non-self RNA. Dysregulation of 2'-O-methylation has been increasingly linked to human diseases, including cancer and neurological disorders, highlighting its importance in cellular homeostasis.

This guide provides a comprehensive overview of the key molecular players that regulate Cm deposition and removal, its functional consequences, and the methodologies used for its detection and analysis.

The Regulatory Machinery: Writers, Erasers, and Readers

The dynamic regulation of Cm is controlled by a coordinated interplay of proteins that add, remove, and recognize the modification, colloquially termed "writers," "erasers," and "readers."

Writers: RNA Methyltransferases

"Writers" are enzymes that catalyze the deposition of the methyl group onto the ribose of cytosine. This process is carried out by specific RNA methyltransferases.

-

FTSJ1 (FtsJ Homolog 1): This methyltransferase is a key writer of Cm in the context of tRNA. FTSJ1 is predominantly located in the cytoplasm and is responsible for the 2'-O-methylation of cytosine at position 32 (Cm32) and guanosine at position 34 (Gm34) in the anticodon loop of specific tRNAs, such as tRNA-Phe. For its activity on position 34, FTSJ1 forms a complex with the auxiliary protein WDR6. Loss-of-function mutations in the FTSJ1 gene are associated with non-syndrommic X-linked intellectual disability, and its absence leads to reduced translation efficiency of genes with a bias for UUU codons.

-

CMTR1/2 (Cap-Specific 2'-O-Methyltransferases): In mRNA, Cm is found at the 5' cap structure. The formation of "Cap 1" (m7GpppNm) involves the methylation of the first transcribed nucleotide. This is catalyzed by CMTR1. Further methylation of the second nucleotide to form "Cap 2" is mediated by CMTR2. While these enzymes act on the first and second nucleotides regardless of their identity, they are responsible for Cm formation when cytosine is present at these positions. This cap methylation is crucial for preventing activation of the innate immune response by self-RNA and protecting the mRNA from degradation.

Erasers: RNA Demethylases

The concept of "erasers"—enzymes that actively remove 2'-O-methylation—is less established than for other RNA modifications like m6A. While the reversibility of Cm is an area of active investigation, direct evidence for a dedicated Cm eraser remains elusive. However, members of the AlkB homolog (ALKBH) family of dioxygenases are known RNA demethylases.

-

ALKBH1: This enzyme has been identified as a demethylase for various RNA modifications, notably N1-methyladenosine (m1A) in both cytoplasmic and mitochondrial tRNAs. While ALKBH1 can demethylate 3-methylcytosine (m3C) in single-stranded RNA in vitro, its ability to remove a 2'-O-methyl group from cytosine has not been definitively demonstrated. Given its known role in tRNA demethylation and its localization to both the cytoplasm and mitochondria, ALKBH1 remains a candidate for further investigation as a potential, though unconfirmed, Cm eraser.

Readers and Functional Consequences

Unlike m6A, which is often recognized by specific "reader" proteins containing domains like YTH, the effects of Cm are typically mediated through alterations in RNA structure and interactions with other cellular machinery, rather than binding by a dedicated reader protein.

The primary functional consequences include:

-

Enhanced RNA Stability: The presence of Cm, particularly within the 5' cap of mRNA, enhances resistance to RNase-mediated degradation.

-

Modulation of Translation: Cm modifications in the tRNA anticodon loop are critical for accurate and efficient decoding of mRNA codons during protein synthesis. The absence of these modifications can lead to translational defects. Conversely, the presence of Nm within the coding regions of mRNA can interfere with tRNA decoding, leading to reduced translational efficiency.

-

Immune Homeostasis: The 2'-O-methylation of the 5' cap of mRNA is a critical marker that allows the innate immune system, particularly the RIG-I pathway, to distinguish endogenous ("self") RNA from foreign viral RNA, thus preventing an autoimmune response.

Quantitative Overview of Cm Regulatory Proteins

The following table summarizes the key proteins involved in the metabolism and function of 2'-O-methylation, with a focus on cytosine.

| Protein Category | Gene Name | Protein Name | Target RNA | Modification Site | Primary Function/Role |

| Writer | FTSJ1 | FtsJ Homolog 1 | tRNA (e.g., tRNA-Phe) | Anticodon Loop (C32) | Regulates translation efficiency; linked to neurological development. |

| Writer | CMTR1 | Cap Methyltransferase 1 | mRNA | 5' Cap (First Nucle |

Methodological & Application

Application Notes and Protocols for Genome-Wide Mapping of 2'-O-Methylcytosine (Nm)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for three prominent techniques used in the genome-wide mapping of 2'-O-Methylcytosine (Nm), a critical RNA modification. The described methods, Nm-seq, RibOxi-seq, and RiboMeth-seq, offer distinct approaches to identifying and quantifying this modification across the transcriptome.

Introduction to 2'-O-Methylcytosine Mapping

2'-O-methylation (Nm) is a post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl group of the ribose sugar. This modification is found in various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). Nm plays a crucial role in RNA stability, structure, and function, influencing processes such as translation and splicing. The accurate mapping of Nm sites is essential for understanding its regulatory roles in gene expression and its implications in health and disease.

This document outlines the principles, experimental protocols, and comparative performance of the leading high-throughput sequencing methods for Nm detection.

Comparison of Genome-Wide Nm Mapping Techniques

The selection of an appropriate Nm mapping technique depends on the specific research question, available sample amount, and desired resolution. The following table summarizes the key quantitative parameters of Nm-seq, RibOxi-seq, and RiboMeth-seq.

| Feature | Nm-seq | RibOxi-seq | RiboMeth-seq |

| Principle | Iterative periodate oxidation, β-elimination, and dephosphorylation to enrich for Nm at the 3'-end.[1][2] | Periodate oxidation of 3'-terminal 2'-hydroxyl groups, protecting 2'-O-methylated ends for ligation.[3] | Alkaline hydrolysis of RNA, where 2'-O-methylated sites are resistant to cleavage, leading to their underrepresentation at fragment ends.[4][5] |

| Signal Type | Positive signal (enrichment of reads at Nm sites).[1] | Positive signal (enrichment of reads at Nm sites).[3] | Negative signal (depletion of reads at Nm sites).[4] |

| Sensitivity | High, due to iterative enrichment cycles.[6] | Moderate, lower than Nm-seq.[6] | Good for highly methylated sites, challenging for lowly methylated sites.[5] |

| Specificity | High, depends on the efficiency of the final oxidation-elimination step.[1] | High, relies on the specificity of periodate oxidation.[3] | Good, but can be affected by RNA secondary structure and other modifications.[2] |

| Resolution | Single nucleotide.[1] | Single nucleotide.[3] | Single nucleotide.[4] |

| Input RNA | ~10 µg of total RNA for multiple enrichment cycles.[2] | Microgram levels of total RNA, with the possibility of reduction with additional β-elimination steps.[3] | As low as 1 ng of total RNA for abundant RNAs like rRNA.[2] |

| Quantitative | No, provides positional information but loses stoichiometry due to enrichment.[1] | Semi-quantitative, can provide relative abundance. | Yes, can provide relative quantification of methylation levels.[2] |

| Bias | Potential ligation bias at 2'-O-methylated 3'-ends.[7] | Potential for biases in Benzonase digestion and ligation. | Potential for biases in alkaline hydrolysis and ligation, especially with certain secondary structures.[2] |

Experimental Protocols

Nm-seq Protocol

Nm-seq leverages the differential reactivity of 2'-O-methylated and 2'-unmethylated nucleotides to periodate oxidation.[1] The protocol involves iterative cycles of oxidation, β-elimination, and dephosphorylation (OED) to remove unprotected nucleotides from the 3'-end of RNA fragments, thereby enriching for fragments with a 3'-terminal Nm.[1][2]

Materials:

-

Total RNA

-

RNA Fragmentation Reagents

-

Sodium periodate (NaIO₄)

-

Lysine-HCl

-

Borate buffer

-

T4 Polynucleotide Kinase (PNK)

-

Antarctic Phosphatase

-

3' and 5' library preparation adapters

-

Reverse transcriptase

-

PCR amplification reagents

-

Size selection beads or gels

Procedure:

-

RNA Fragmentation: Fragment total RNA to the desired size range (e.g., 50-100 nt) using chemical or enzymatic methods. Purify the fragmented RNA.

-

Oxidation-Elimination-Dephosphorylation (OED) Cycles:

-

Oxidation: Resuspend fragmented RNA in a borate buffer and treat with sodium periodate to oxidize the 3'-terminal diols of 2'-unmethylated nucleotides.

-

β-Elimination: Add lysine-HCl to induce β-elimination, which removes the oxidized terminal nucleotide, leaving a 3'-phosphate.

-

Dephosphorylation: Treat with a phosphatase (e.g., Antarctic Phosphatase) to remove the 3'-phosphate, generating a 3'-hydroxyl group ready for the next cycle.

-

Repeat the OED cycle for a desired number of iterations to expose internal Nm sites. The number of cycles determines the sensitivity of the assay.[2]

-

-

Final Oxidation-Elimination: Perform a final round of oxidation and β-elimination without the dephosphorylation step. This leaves a non-ligatable 3'-phosphate on unprotected fragments.

-

Library Preparation:

-

3' Adapter Ligation: Ligate a 3' adapter to the RNA fragments. Only fragments with a 3'-hydroxyl group (i.e., those ending with an Nm) will be efficiently ligated.

-

5' Adapter Ligation: Ligate a 5' adapter to the RNA fragments.

-

Reverse Transcription: Perform reverse transcription using a primer complementary to the 3' adapter.

-

PCR Amplification: Amplify the resulting cDNA library.

-

-

Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

Caption: Workflow of the Nm-seq method.

RibOxi-seq Protocol

RibOxi-seq also relies on periodate oxidation but in a single step to block the ligation of 3'-unmethylated RNA fragments. This method positively selects for fragments ending in a 2'-O-methylated nucleotide.[3]

Materials:

-

Total RNA or poly(A)-selected RNA

-

Benzonase nuclease

-

Sodium periodate (NaIO₄)

-

Borate buffer

-

3' and 5' library preparation adapters

-

T4 RNA Ligase

-

Reverse transcriptase

-

PCR amplification reagents

-

Size selection beads or gels

Procedure:

-

RNA Fragmentation: Randomly fragment the RNA using Benzonase nuclease to generate fragments with 3'-hydroxyl ends.[3]

-

Periodate Oxidation: Treat the fragmented RNA with sodium periodate in a borate buffer. This will oxidize the 3'-terminal diols of fragments with a 2'-hydroxyl group, rendering them incapable of ligation. Fragments with a 3'-terminal 2'-O-methyl group are protected from oxidation.

-

Library Preparation:

-

3' Adapter Ligation: Ligate a 3' adapter to the RNA fragments. Only the oxidation-resistant fragments (those with a 3'-Nm) will be ligated.

-

5' Adapter Ligation: Ligate a 5' adapter.

-

Reverse Transcription: Perform reverse transcription.

-

PCR Amplification: Amplify the cDNA library.

-

-

Sequencing: Sequence the prepared library. The 3'-ends of the sequencing reads will correspond to the Nm sites.

Caption: Workflow of the RibOxi-seq method.

RiboMeth-seq Protocol

RiboMeth-seq is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis. This results in a depletion of sequencing read ends at the modified site, providing a "negative" signal for Nm.[4]

Materials:

-

Total RNA

-

Alkaline fragmentation buffer (e.g., sodium bicarbonate)

-

T4 Polynucleotide Kinase (PNK)

-

Antarctic Phosphatase

-

3' and 5' library preparation adapters

-

T4 RNA Ligase

-

Reverse transcriptase

-

PCR amplification reagents

-

Size selection beads or gels

Procedure:

-

Alkaline Fragmentation: Subject the RNA to partial alkaline hydrolysis at an elevated temperature (e.g., 96°C) for a specific duration.[4] This will randomly cleave the RNA backbone, except at sites 3' to an Nm.

-

End Repair:

-

Dephosphorylation: Treat the fragmented RNA with a phosphatase to remove the 3'-phosphates generated during hydrolysis.

-

Phosphorylation: Use T4 PNK to phosphorylate the 5'-hydroxyl ends.

-

-

Library Preparation:

-

Adapter Ligation: Ligate 3' and 5' adapters to the end-repaired RNA fragments.

-

Reverse Transcription: Perform reverse transcription.

-

PCR Amplification: Amplify the cDNA library.

-

-

Sequencing: Sequence the prepared library. The analysis involves identifying positions with a statistically significant depletion of 5' and 3' read ends, which correspond to the Nm sites.

Caption: Workflow of the RiboMeth-seq method.

References

- 1. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. High-throughput and site-specific identification of 2′-O-methylation sites using ribose oxidation sequencing (RibOxi-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Detection of 2'-O-Methylcytosine in RNA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methylcytosine (Cm) is a post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl group of the ribose sugar of a cytidine nucleotide. This modification is widespread across various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA). It plays a crucial role in regulating RNA stability, metabolism, and biological function. Aberrant 2'-O-methylation has been implicated in various human diseases, including cancer, making its accurate detection and quantification a critical area of research and a potential target for therapeutic development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the direct detection and quantification of this and other RNA modifications.[1] This application note provides a detailed protocol for the analysis of 2'-O-Methylcytosine in RNA samples using LC-MS/MS.

Principle

The method involves the enzymatic hydrolysis of total RNA into its constituent ribonucleosides. These nucleosides are then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific mass transition for 2'-O-Methylcytosine allows for its precise quantification even in complex biological matrices.

Experimental Workflow

The overall experimental workflow for the detection of 2'-O-Methylcytosine by LC-MS/MS is depicted below.

Caption: Experimental workflow for 2'-O-Methylcytosine detection.

Detailed Experimental Protocol

Total RNA Isolation and Purification

High-quality, intact total RNA is essential for accurate quantification.

-

RNA Isolation: Isolate total RNA from cells or tissues using a commercial kit (e.g., TRIzol, RNeasy Kit) following the manufacturer's instructions.

-

DNase Treatment: To remove any contaminating genomic DNA, perform a DNase I treatment. Prepare a reaction mixture as follows:

| Reagent | Volume |

| Total RNA (up to 50 µg) | 40 µL |

| 10x Reaction Buffer | 5 µL |

| DNase I, RNase-free (1 U/µL) | 5 µL |

| Total Volume | 50 µL |

-

RNA Purification: Purify the DNase-treated RNA using an RNA cleanup kit to remove the enzyme and buffer components. Elute the RNA in nuclease-free water.

-

Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. The integrity of the RNA can be checked using an Agilent Bioanalyzer or gel electrophoresis.

Enzymatic Digestion of RNA to Nucleosides

This step breaks down the RNA polymer into individual nucleosides for LC-MS/MS analysis.

-

Digestion Reaction: In a sterile microcentrifuge tube, combine the following:

| Reagent | Amount |

| Purified Total RNA | 1-5 µg |

| Nuclease P1 (100 U/mL) | 2 µL |

| 10x Nuclease P1 Buffer | 2.5 µL |

| Alkaline Phosphatase (1 U/µL) | 1 µL |

| Nuclease-free water | to 25 µL |

-

Incubation: Incubate the reaction at 37°C for 2 hours.

-

Enzyme Inactivation: Stop the reaction by heating at 95°C for 5 minutes.

-

Filtration: Centrifuge the sample at 14,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm filter to remove any precipitated protein before transferring to an LC vial.

LC-MS/MS Analysis

The digested sample is now ready for injection into the LC-MS/MS system.

a. Liquid Chromatography Parameters

| Parameter | Recommended Setting |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Gradient | 5% B for 1 min, 5-70% B over 8 min, 70-95% B for 1 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min. |

b. Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

| Parameter | Recommended Setting |

| Ionization Mode | ESI Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 550°C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

c. MRM Transitions for Nucleosides

Monitoring specific precursor-to-product ion transitions enhances selectivity and sensitivity. The transition for 2'-O-Methylcytidine has been reported as m/z 282.2 → 136.[2][3]

| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) |

| 2'-O-Methylcytidine (Cm) | 282.2 | 136.0 |

| Cytidine (C) | 244.1 | 112.1 |

| Guanosine (G) | 284.1 | 152.1 |

| Adenosine (A) | 268.1 | 136.1 |

| Uridine (U) | 245.1 | 113.1 |

| 5-Methylcytidine (m5C) | 258.1 | 126.1 |

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for each nucleoside's MRM transition using the instrument's software (e.g., Xcalibur).

-

Standard Curve: Prepare a series of calibration standards containing known concentrations of all nucleosides, including 2'-O-Methylcytosine. Generate a standard curve by plotting the peak area against the concentration for each analyte.

-

Quantification: Determine the concentration of 2'-O-Methylcytosine in the biological samples by interpolating their peak areas from the standard curve.

-

Normalization: The quantity of 2'-O-Methylcytosine is typically expressed relative to the amount of one of the canonical nucleosides (e.g., Cytidine or Guanosine) to account for variations in sample loading.

Logical Relationship Diagram

The following diagram illustrates the relationship between the core components of the LC-MS/MS system for this analysis.

Caption: LC-MS/MS system logic for Cm detection.

Summary

This protocol outlines a robust and reliable method for the quantification of 2'-O-Methylcytosine in RNA samples using LC-MS/MS. The high sensitivity and specificity of this technique make it an invaluable tool for researchers investigating the role of RNA modifications in health and disease. Careful sample preparation and adherence to optimized instrument parameters are critical for achieving accurate and reproducible results.

References

- 1. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ultraperformance Liquid Chromatography Tandem Mass Spectrometry Assay of DNA Cytosine Methylation Excretion from Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 2-O-Methylcytosine in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-O-Methylcytosine (2'OmC) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a modified nucleoside found in various RNA species, playing a role in cellular processes and representing a potential biomarker. The presented protocol provides a comprehensive workflow, including enzymatic hydrolysis of nucleic acids, sample preparation, and optimized LC-MS/MS parameters for accurate quantification. The method utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

-

2'-O-methylcytidine (2'OmCytid) standard (Cayman Chemical or equivalent)

-

Nuclease P1

-

Venom Phosphodiesterase I

-

Alkaline Phosphatase

-

Ammonium Acetate

-

Formic Acid (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

C18 Solid Phase Extraction (SPE) cartridges

Standard Solution Preparation

A primary stock solution of 2'-O-methylcytidine is prepared in ultrapure water at a concentration of 1 mg/mL. This stock is used to prepare a series of working standard solutions through serial dilution with water to create a calibration curve, typically ranging from low nM to µM concentrations.

Sample Preparation: Enzymatic Hydrolysis of RNA

The accurate quantification of 2'OmC from biological samples requires the complete enzymatic digestion of RNA into individual nucleosides.

-

RNA Isolation: Isolate total RNA from the desired biological matrix (cells, tissues) using a suitable commercial kit or standard protocol. Ensure the final RNA has high purity and integrity.

-

Denaturation: Denature 1-10 µg of RNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice for 2 minutes.

-

Nuclease P1 Digestion: Add Nuclease P1 (2 Units) in a compatible buffer (e.g., 20 mM sodium acetate, pH 5.3) to the denatured RNA. Incubate the mixture at 42°C for 2 hours.

-

Phosphodiesterase Digestion: Add Venom Phosphodiesterase I (0.002 Units) and Alkaline Phosphatase (10 Units) along with an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.5). Incubate at 37°C for an additional 2 hours.

-

Protein Removal: Precipitate proteins by adding an equal volume of cold acetonitrile or using protein precipitation plates. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Cleanup (Optional): For complex matrices, a Solid Phase Extraction (SPE) step may be necessary to remove interfering substances. Condition a C18 SPE cartridge, load the supernatant from the previous step, wash with a low-organic solvent, and elute the nucleosides with a high-organic solvent like methanol or acetonitrile.

-

Final Preparation: Dry the eluate under a gentle stream of nitrogen gas and reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). The sample is now ready for LC-MS/MS analysis.

Caption: Workflow for this compound Quantification.

LC-MS/MS Method

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B for 1 min, 5-95% B in 7 min, hold at 95% B for 2 min |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for targeted quantification.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ionspray Voltage | 5500 V |

| Turbo Gas Temperature | 550°C |

| Nebulizer Gas | 40 psi |

| Heater Gas | 50 psi |

| Curtain Gas | 30 psi |

| Resolution | Unit resolution for Q1 and Q3 |

Results and Discussion

Quantitative Data

The MRM transitions are selected based on the fragmentation of the 2'-O-methylcytidine precursor ion. The primary transition provides quantitation, while the secondary can be used for confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Use | | :--- | :--- | :--- | :--- | :

RiboMeth-seq: A Comprehensive Protocol for 2'-O-Methylation Analysis

Application Notes for Researchers, Scientists, and Drug Development Professionals

The study of post-transcriptional RNA modifications, a field known as epitranscriptomics, is rapidly expanding, with 2'-O-methylation (Nm) being one of the most common modifications found in a variety of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). This modification plays a crucial role in the regulation of gene expression, and its dysregulation has been implicated in various diseases. RiboMeth-seq is a powerful, sequencing-based method for the genome-wide mapping and quantification of 2'-O-methylation sites in RNA.

The protocol is founded on a simple chemical principle: the phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis. This resistance to cleavage results in a depletion of sequencing read ends at the modified site, allowing for its identification and quantification. RiboMeth-seq offers a robust and reproducible method for detecting even small changes (>10%) in methylation levels, making it a valuable tool for both basic research and drug development. For instance, it can be used to assess the impact of drug candidates on the cellular epitranscriptome or to identify novel biomarkers. The method has been successfully applied to various RNA species, including rRNA, tRNA, and snRNA, and is adaptable for use with limited starting material, as low as 1 ng of total RNA.

Experimental Protocol

This protocol outlines the key steps for performing RiboMeth-seq analysis, from RNA preparation to data analysis.

1. RNA Preparation and Fragmentation:

-

Starting Material: Begin with 1 ng to 250 ng of total RNA.

-

Alkaline Fragmentation: The RNA is subjected to random alkaline fragmentation. This is a critical step where the presence of a 2'-O-methyl group protects the adjacent phosphodiester bond from cleavage.

-

The fragmentation is typically carried out at 96°C and pH 9.3 for approximately 12-14 minutes for rRNA.

-

2. Library Preparation:

-

End Repair: The RNA fragments undergo a two-step end-repair process consisting of 3'-dephosphorylation and 5'-phosphorylation.

-

Adapter Ligation: Sequencing adapters are ligated to both the 3' and 5' ends of the RNA fragments. The NEBNext® Small RNA Library Prep Kit is a commonly used commercial kit for this step.

-

Reverse Transcription and PCR Amplification: The ligated RNA fragments are then reverse transcribed into cDNA and amplified via PCR to generate a sequencing library. Barcodes can be incorporated during the PCR step to allow for multiplexing of samples.

3. Sequencing:

-

The resulting library is sequenced using an Illumina platform, such as MiSeq or HiSeq. A single-read 50 nt (SR50) sequencing mode is generally sufficient.

-

A sequencing depth of at least 15 million reads is recommended for the discovery of new methylation candidates, while 4-6 million reads may be sufficient for evaluating known methylation sites.

4. Data Analysis:

-

Read Trimming and Alignment: Raw sequencing reads are first trimmed to remove adapter sequences and then aligned to a reference genome or transcriptome.

-

Read End Counting: The 5' and 3' ends of the mapped reads are counted at each nucleotide position.

-

Methylation Score Calculation: A "MethScore" or a similar metric is calculated to quantify the level of methylation at each site. This score is based on the relative depletion of read ends at a given position compared to its neighboring nucleotides. A high score indicates a high level of methylation.

Quantitative Data Summary

The quantitative output of a RiboMeth-seq experiment is the methylation score, which reflects the stoichiometry of 2'-O-methylation at a given site. The following table provides an example of how RiboMeth-seq data can be presented and compared with other methods.

| rRNA Position | RiboMeth-seq MethScore | LC-MS/MS Quantification | Methylation Status |

| Am100 (18S) | 0.77 | 68% | Partially Methylated |

| Cm2197 (25S) | 0.71 | 61% | Partially Methylated |

| Am2220 (25S) | 0.96 | 95% | Fully Methylated |

This table summarizes exemplary data presented in the literature, demonstrating the strong correlation between RiboMeth-seq MethScores and quantitative data from liquid chromatography-mass spectrometry (LC-MS/MS).

RiboMeth-seq Experimental Workflow

Caption: RiboMeth-seq experimental and bioinformatic workflow.

Signaling Pathways and Logical Relationships

While RiboMeth-seq is a method to detect a specific RNA modification, it does not directly elucidate signaling pathways. However, the data generated by RiboMeth-seq can be integrated with other 'omics' data to understand the functional consequences of changes in 2'-O-methylation within the context of cellular signaling. For example, alterations in the methylation status of rRNAs, as detected by RiboMeth-seq, can impact ribosome function and translation, which are central to numerous signaling pathways. The primary logical relationship in RiboMeth-seq is the inverse correlation between the presence of a 2'-O-methylation and the frequency of sequencing read ends at that position.

Caption: Logical principle of RiboMeth-seq.

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for 2-O-Methylcytosine Analysis

Welcome to the technical support center for the analysis of 2-O-Methylcytosine and its related nucleoside, 2'-O-Methylcytidine, using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters for accurate and sensitive detection.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for detecting 2'-O-Methylcytidine?

A1: For the analysis of 2'-O-Methylcytidine (2'OmCytid) using tandem mass spectrometry, a common ion transition observed is m/z 282.2 → 136.[1][2] This transition corresponds to the fragmentation of the protonated molecule into the protonated this compound base.

Q2: What type of ionization is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) in positive mode is a commonly used and effective method for the analysis of cytosine derivatives, including 2'-O-Methylcytidine.[1][2][3]

Q3: What are the expected fragmentation patterns for methylated cytosine derivatives?

A3: In mass spectrometry, the fragmentation of nucleosides like 2'-deoxy-5-methylcytidine (5mdC) and 2'-deoxycytidine (2dC) typically involves the glycosidic cleavage, resulting in the protonated nucleobase.[4] For example, the protonated molecule of 5mdC at m/z 242.2 fragments to a base ion at m/z 126.1, which corresponds to the protonated 5-methylcytosine.[4] Similarly, protonated 2dC at m/z 228.1 fragments to the protonated cytosine base at m/z 112.2.[4] While not explicitly detailed for this compound in the provided results, a similar fragmentation pattern involving the loss of the ribose or deoxyribose sugar is expected.

Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A4: To enhance sensitivity, consider optimizing several parameters. Ensure your sample preparation effectively isolates the analyte from interfering matrix components.[5] Fine-tuning the ESI source parameters such as spray voltage, gas flow rates (sheath, auxiliary, and sweep gas), and capillary and vaporizer temperatures can significantly impact ionization efficiency.[1][2][5] Additionally, optimizing the collision energy for the specific MRM transition will maximize the production of the desired product ion.[6] The use of specific mobile phase additives, like ammonium bicarbonate, can help to reduce protonation suppression and improve signal.[7]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| No or Low Signal for 2'-O-Methylcytidine | Inefficient ionization. | Optimize ESI source parameters including spray voltage, gas pressures, and temperatures.[1][2] Consider adjusting the mobile phase composition to improve analyte ionization.[5][7] |

| Incorrect MRM transition settings. | Verify the precursor and product ion m/z values. For 2'OmCytid, a key transition is m/z 282.2 → 136.[1][2] | |

| Poor chromatographic separation leading to co-elution and ion suppression. | Optimize the liquid chromatography method. A biphenyl reversed-phase column with a methanol/water mobile phase has shown good separation for related compounds.[1][2] | |

| Poor Peak Shape | Suboptimal column performance. | Ensure the column is properly conditioned and not overloaded. Consider using a guard column to protect the analytical column.[8] |

| Inappropriate mobile phase. | Adjust the mobile phase composition, including the organic solvent and any additives, to improve peak symmetry. | |

| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. Running a solvent blank can help identify sources of contamination.[8] |

| Leaks in the MS system. | Check for leaks in the gas lines and at all connections.[8] | |

| Inconsistent Results/Poor Reproducibility | Fluctuations in ESI source conditions. | Ensure stable spray and consistent droplet formation. The applied voltage in the ESI source is a critical parameter for reproducibility.[5] |

| Sample degradation. | Prepare fresh standards and samples. Store them appropriately to prevent degradation. |

Experimental Protocols

UPLC-MS/MS Method for 2'-O-Methylcytidine Quantification

This protocol is based on a method developed for the sensitive quantification of methylated cytosine species.[1][2]

1. Sample Preparation:

-

For cell culture medium samples, they can be directly analyzed after appropriate dilution.[1]

-

For genomic DNA, enzymatic hydrolysis is required to break it down into individual nucleosides.[3]

2. Liquid Chromatography (LC):

3. Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI).[1][2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[1][2][3]

-

Key Parameters:

Quantitative Data Summary

Table 1: UPLC-MS/MS Method Performance for Cytosine Derivatives [1][2]

| Analyte | MRM Transition (m/z) | Limit of Detection (LOD) (nM) | Repeatability (RSD, %) at 15.0 nM |

| Cytidine (Cytid) | 268.2 → 136 | - | - |

| 2'-O-Methylcytidine (2'OmCytid) | 282.2 → 136 | 3.3 | 4.2 |

| 5-Methylcytidine (5mCytid) | 282.2 → 150 | - | - |

| Cytosine (C) | 136.2 → 81 | 1.3 | - |

| 5-Methylcytosine (5mC) | 150.2 → 95 | - | - |

| 5-Hydroxymethylcytosine (5hmC) | 166.1 → 148.21 | - | - |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Troubleshooting logic for low MS signal of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ultraperformance Liquid Chromatography Tandem Mass Spectrometry Assay of DNA Cytosine Methylation Excretion from Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantification of Regional DNA Methylation by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]

- 7. Protonation-Suppression-Free LC-MS/MS Analysis for Profiling of DNA Cytosine Modifications in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

avoiding bias in 2-O-Methylcytosine sequencing library preparation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid bias in 2-O-Methylcytosine (m2C) sequencing library preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during your m2C sequencing experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Library Yield

-

Question: I'm getting very low or no final library yield. What could be the cause and how can I fix it?

-

Answer: Low library yield is a common issue in NGS library preparation and can be particularly problematic in m2C sequencing due to the nature of the RNA modifications. Here are several potential causes and solutions:

-

Poor RNA Quality: Degraded or impure RNA will lead to inefficient downstream enzymatic reactions.

-

Solution: Always assess the quality of your starting RNA using a Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of 8 or higher is recommended for optimal results.[1] If your RNA quality is low, consider re-extracting the RNA from your sample.

-

-

Inefficient 3' Adapter Ligation: The 2'-O-methyl group on the 3'-terminal nucleotide can inhibit the activity of T4 RNA Ligase 2, which is commonly used for 3' adapter ligation.[2][3][4][5][6][7][8]

-

Solution:

-

Optimize Ligase Concentration: Increasing the concentration of T4 RNA Ligase 2 (truncated) can improve ligation efficiency for 2'-O-methylated RNAs.[3]

-

Use PEG: The addition of Polyethylene Glycol (PEG) to the ligation reaction can significantly enhance the ligation efficiency for both modified and unmodified RNAs.[3][4]

-

Incubation Time and Temperature: Optimize the ligation incubation time and temperature. Longer incubation times at lower temperatures (e.g., 16°C overnight) can improve ligation efficiency.[4]

-

-

-

Suboptimal Reverse Transcription: Inefficient reverse transcription can result in a loss of library complexity and yield.

-

Solution: Ensure your RNA sample is free of inhibitors. Use a high-quality reverse transcriptase and consider optimizing the reaction conditions, including primer design and temperature.[9]

-

-

Loss of Material During Clean-up Steps: Multiple bead-based purification steps can lead to sample loss, especially with low input amounts.

-

Solution: Be meticulous during bead clean-up steps. Ensure beads are fully resuspended and avoid over-drying the bead pellet, which can make elution less efficient.[10]

-

-

Inaccurate Quantification of Starting Material: Overestimation of the initial RNA amount can lead to suboptimal reagent concentrations in downstream reactions.

-

Solution: Use a fluorometric method (e.g., Qubit) for accurate quantification of your starting RNA, as spectrophotometric methods (e.g., NanoDrop) can be less accurate.

-

-

Issue 2: High Proportion of Adapter-Dimers

-

Question: My final library shows a significant peak corresponding to adapter-dimers. What causes this and how can I prevent it?

-

Answer: Adapter-dimers are a common artifact in NGS library preparation where the 5' and 3' adapters ligate to each other. They can compete with your library fragments for sequencing reads, reducing the effective sequencing depth of your sample.

-

Excessive Adapter Concentration: Using too high a concentration of adapters relative to the amount of input RNA can increase the likelihood of adapter-dimer formation.

-

Solution: Titrate your adapter concentrations to find the optimal ratio for your input RNA amount.

-

-

Inefficient Ligation of RNA to Adapters: If the RNA molecules are not efficiently ligated to the adapters, there will be more free adapters available to form dimers.

-

Solution: Optimize your ligation reaction as described in "Issue 1" to improve the efficiency of RNA-adapter ligation.

-

-

Ineffective Size Selection: The size selection step is designed to remove small fragments, including adapter-dimers.

-

Solution: Ensure your size selection protocol (e.g., bead-based or gel-based) is performed correctly to effectively remove fragments of the size of adapter-dimers. You can perform a second bead clean-up if adapter-dimers persist.[11]

-

-

Issue 3: Bias Against 2'-O-Methylated RNAs

-

Question: I suspect my library preparation protocol is biased against 2'-O-methylated RNAs. How can I confirm this and what can I do to reduce this bias?

-

Answer: Bias against 2'-O-methylated RNAs is a known issue, primarily due to the inhibitory effect of the 2'-O-methyl group on 3' adapter ligation.[2][3][4][5][6][7][8]

-

Confirmation of Bias:

-

Spike-in Controls: Use synthetic 2'-O-methylated and unmodified RNA oligonucleotides of known sequences as spike-in controls. The relative abundance of these controls in your final sequencing data can reveal any bias in your library preparation.

-

-

Solutions to Reduce Bias:

-

Optimized Ligation Conditions: As detailed in "Issue 1", optimizing the concentration of T4 RNA Ligase 2 (truncated), using PEG, and adjusting incubation conditions can significantly improve the ligation efficiency of 2'-O-methylated RNAs.[3][4]

-

Alternative Library Preparation Methods:

-

TS5 Protocol: This modified TruSeq protocol has been shown to have less bias and improved detection of 2'-O-methylated RNAs.[2][4][5][6][7]

-

Randomized Splint Ligation: This method uses a splint oligonucleotide to bring the adapter and the RNA into proximity for ligation, which can reduce sequence-dependent ligation bias and improve the capture of 2'-O-methylated RNAs.[12]

-

-

-

Frequently Asked Questions (FAQs)

Q1: What are the main sources of bias in this compound sequencing library preparation?

A1: The primary sources of bias in m2C sequencing library preparation include:

-

Ligation Bias: The 2'-O-methyl group on the 3'-terminal nucleotide can inhibit the efficiency of 3' adapter ligation by T4 RNA Ligase 2, leading to an underrepresentation of 2'-O-methylated RNA species.[2][3][4][5][6][7][8]

-

PCR Amplification Bias: During the PCR amplification step, some sequences may be amplified more efficiently than others due to factors like GC content and secondary structure. This can alter the relative abundance of different RNA molecules in the final library.

-

Reverse Transcription Bias: The efficiency of reverse transcription can be influenced by the secondary structure of the RNA template and the specific reverse transcriptase used, potentially leading to biased representation of certain RNA molecules.[9]

-

Periodate Oxidation Inefficiency (in Nm-seq): Incomplete or non-specific periodate oxidation can lead to either false positives (incomplete oxidation of unmodified RNA) or false negatives (loss of modified RNA).

Q2: How does the Nm-seq method work to detect 2'-O-methylation?

A2: Nm-seq (2'-O-methylation sequencing) leverages the chemical properties of the 2'-hydroxyl group. The key steps are:

-

RNA Fragmentation: The RNA is first fragmented into smaller pieces.

-

Periodate Oxidation: The RNA fragments are treated with sodium periodate. This chemical specifically oxidizes the 2',3'-diol at the 3' end of RNA fragments that are not 2'-O-methylated, converting it to a dialdehyde.

-

β-elimination: The oxidized 3' end is then removed through β-elimination.

-

Iterative Cycles: These two steps (oxidation and elimination) can be repeated for several cycles to remove multiple nucleotides from the 3' end of unmethylated fragments.

-

Library Preparation: Only the RNA fragments with a 2'-O-methylated nucleotide at their 3' end are protected from this degradation and can be ligated to a 3' adapter for subsequent reverse transcription, PCR, and sequencing.[13]

Q3: What is the TS5 protocol and how does it reduce bias?

A3: The TS5 protocol is a modified version of the Illumina TruSeq small RNA library preparation protocol that has been optimized to reduce ligation bias and improve the detection of 2'-O-methylated RNAs.[2][4][5][6][7] The key modifications often include:

-

Optimized Ligation Conditions: Use of higher concentrations of T4 RNA Ligase 2 (truncated) and the addition of PEG to the ligation buffer to enhance the ligation efficiency of 2'-O-methylated RNAs.[3][4]

-

Modified Adapters: Some variations may use adapters with randomized nucleotides at the ligation junction to reduce sequence-specific ligation bias.

Q4: Can I use any RNA ligase for 3' adapter ligation of 2'-O-methylated RNA?

A4: No, the choice of RNA ligase is critical. T4 RNA Ligase 2, particularly the truncated form, is preferred for ligating a pre-adenylated DNA adapter to the 3' end of RNA. T4 RNA Ligase 1 is generally used for the 5' adapter ligation. It has been shown that T4 RNA Ligase 2 is more efficient than T4 RNA Ligase 1 for ligating 2'-O-methylated RNA, although its activity is still inhibited compared to unmodified RNA.[3] Therefore, optimizing the reaction conditions for T4 RNA Ligase 2 is crucial.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing different library preparation methods for their efficiency and bias in sequencing, including those for 2'-O-methylated RNA.

Table 1: Comparison of Ligation Efficiency for Unmodified vs. 2'-O-Methylated RNA

| Ligation Condition | Unmodified RNA Ligation Efficiency (%) | 2'-O-Methylated RNA Ligation Efficiency (%) | Reference |

| Standard T4 Rnl2tr | 86.7 ± 9.44 | 29.5 ± 2.67 | [3] |

| Optimized T4 Rnl2tr with 25% PEG | 94.2 ± 2.67 | 96.3 ± 0.17 | [3] |

Table 2: Performance Metrics of Different Library Preparation Kits for Metatranscriptomics

| Library Prep Method | Reproducibility (Pearson correlation) | Mapping to CDS (%) |

| TruSeq Stranded Total RNA | > 0.99 | 72 - 77 |

| SMARTer Stranded RNA-Seq | > 0.99 | 61 - 65 |

| Ovation RNA-Seq V2 | ~0.95 | 61 - 65 |

| Encore Complete Prokaryotic RNA-Seq | ~0.74 | 51 - 67 |

Note: While not specific to this compound, this table from a metatranscriptomics study highlights the variability in performance between different library preparation kits, which can also impact the study of RNA modifications.

Experimental Protocols

Detailed Methodology for a Low-Bias Small RNA-seq Protocol (Adapted from TS5)

This protocol is designed to minimize bias and enhance the detection of 2'-O-methylated small RNAs.[4]

1. 3' Adapter Ligation

-

Combine 1 µL of pre-adenylated 3' adapter (10 µM) with 1 µL of purified small RNA (~0.1-1 µM).

-

Incubate at 72 °C for 2 minutes, then immediately place on ice.

-

Add the following ligation mix:

-

4 µL of 50% PEG 8000

-

1 µL of T4 RNA Ligase Buffer (10x)

-

1 µL of nuclease-free water

-

1 µL of T4 RNA Ligase 2, truncated

-

1 µL of RNase inhibitor

-

-

Incubate overnight at 16 °C.

2. 5' Adapter Ligation

-

To the 3' ligation reaction, add 1 µL of 5' adapter (10 µM).

-

Add 1 µL of ATP (10 mM) and 1 µL of T4 RNA Ligase 1.

-

Incubate for 1 hour at 25 °C.

3. Reverse Transcription

-

To 6 µL of the dual-ligated RNA, add 1 µL of RT primer (10 µM).

-

Incubate at 70 °C for 2 minutes, then place on ice.

-

Add the following reverse transcription mix:

-

2 µL of 5x First-Strand Buffer

-

0.5 µL of 12.5 mM dNTP mix

-

1 µL of 100 mM DTT

-

1 µL of RNase inhibitor

-

1 µL of Reverse Transcriptase

-

-

Incubate for 1 hour at 50 °C.

4. PCR Amplification

-

To the reverse transcription product, add the following PCR mix:

-

12.5 µL of 2x PCR Master Mix

-

1.25 µL of Forward PCR Primer (10 µM)

-

1.25 µL of Reverse PCR Primer (10 µM)

-

-

Perform PCR with the following cycling conditions:

-

98 °C for 30 seconds

-

12-15 cycles of:

-

98 °C for 10 seconds

-

60 °C for 30 seconds

-

72 °C for 15 seconds

-

-

72 °C for 10 minutes

-

5. Library Purification and Quality Control

-

Purify the PCR product using a bead-based method or gel purification to select for the desired library size.

-

Assess the quality and quantity of the final library using a Bioanalyzer and a fluorometric quantification method.

Visualizations

Experimental Workflow for a Generic RNA-seq Library Preparation

Caption: A generalized workflow for standard RNA sequencing library preparation.

Signaling Pathway of Bias Introduction in 2'-O-Methyl RNA Sequencing

Caption: Key steps where bias can be introduced during 2'-O-methyl RNA library preparation.

References

- 1. yeasenbio.com [yeasenbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of enzymatic reaction conditions for generating representative pools of cDNA from small RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving Small RNA-seq: Less Bias and Better Detection of 2'-O-Methyl RNAs [jove.com]

- 5. A Small RNA-Seq Protocol with Less Bias and Improved Capture of 2′-O-Methyl RNAs | Springer Nature Experiments [experiments.springernature.com]

- 6. lbms03.cityu.edu.hk [lbms03.cityu.edu.hk]

- 7. Improving Small RNA-seq: Less Bias and Better Detection of 2'-O-Methyl RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. base4.co.uk [base4.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. Developing Multi-Step Workflows – Introduction to Workflows with Common Workflow Language [carpentries-incubator.github.io]

- 12. A low-bias and sensitive small RNA library preparation method using randomized splint ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single base resolution mapping of 2’-O-methylation sites in human mRNA and in 3’ terminal ends of small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Improving the Specificity of Antibodies for 2-O-Methylcytosine (m2C)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with antibodies against 2-O-Methylcytosine (m2C). This resource provides essential guidance on troubleshooting common issues and answering frequently asked questions to help you improve the specificity and reliability of your experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with anti-m2C antibodies.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High background or non-specific signal in MeRIP-seq | - Antibody cross-reactivity with other methylated or unmodified nucleosides.- Insufficient blocking of the beads or antibody.- RNA fragmentation is not optimal. | - Perform dot blot or competitive ELISA to validate antibody specificity against a panel of modified and unmodified nucleosides.- Increase blocking time and use a high-quality blocking agent (e.g., BSA or salmon sperm DNA).- Optimize RNA fragmentation time and conditions to ensure fragment sizes are within the recommended range (typically 100-200 nucleotides). |

| Low signal or poor enrichment in MeRIP-seq | - Low abundance of m2C in the sample.- Inefficient immunoprecipitation.- Antibody has low affinity for m2C. | - Increase the amount of starting RNA material.- Optimize antibody concentration and incubation time for immunoprecipitation.- Test different commercially available anti-m2C antibodies to find one with higher affinity. Consider performing a quantitative comparison. |

| Inconsistent results between replicates | - Variability in RNA quality or quantity.- Inconsistent antibody or bead handling.- Incomplete washing steps. | - Ensure consistent RNA extraction and quantification methods.- Use a master mix for antibody and bead preparation to minimize pipetting errors.- Perform thorough and consistent washing steps to remove non-specific binding. |

| High background staining in immunofluorescence (IF) | - Non-specific binding of the primary or secondary antibody.- Inadequate blocking.- Autofluorescence of the sample. | - Titrate the primary and secondary antibody concentrations to find the optimal dilution.- Increase the blocking time and/or try a different blocking buffer (e.g., with serum from the host species of the secondary antibody).- Use an appropriate autofluorescence quenching reagent or select fluorophores with emission spectra that do not overlap with the sample's autofluorescence. |

| No signal or weak signal in dot blot | - Low concentration of the m2C-containing RNA/DNA.- Inefficient antibody binding.- Inactive enzyme in the detection system. | - Increase the amount of nucleic acid spotted on the membrane.- Optimize primary antibody concentration and incubation time.- Ensure the substrate and enzyme for detection are fresh and active. |

Frequently Asked Questions (FAQs)

Q1: How can I validate the specificity of my anti-2-O-Methylcytosine (m2C) antibody before starting a large-scale experiment?

A1: It is crucial to validate the specificity of your anti-m2C antibody to ensure reliable results. We recommend a multi-pronged approach:

-

Dot Blot Analysis: This is a straightforward method to quickly assess specificity. Spot serial dilutions of single-stranded oligonucleotides containing m2C, as well as other relevant modifications (e.g., 5-methylcytosine (5mC), N6-methyladenosine (m6A), and unmodified cytosine) onto a nitrocellulose membrane. Probing this membrane with your anti-m2C antibody will reveal its specificity for m2C and any potential cross-reactivity.

-

Competitive ELISA: This quantitative method provides a more detailed assessment of antibody specificity. Coat a microplate with an m2C-containing oligonucleotide. Then, pre-incubate your anti-m2C antibody with increasing concentrations of free m2C nucleosides or other competitor nucleosides. The degree to which the free nucleosides inhibit the antibody from binding to the coated oligonucleotide is a measure of its specificity. A highly specific antibody will be strongly inhibited by free m2C but not by other modifications.

Q2: What are the most common cross-reactivities observed with anti-m2C antibodies?

A2: While specific cross-reactivity profiles depend on the individual antibody clone, a common concern is the potential for cross-reactivity with other methylated nucleosides, particularly 5-methylcytosine (5mC), due to structural similarities. It is also important to test for any binding to the unmodified cytosine. A thorough validation using dot blot or competitive ELISA against a panel of modified and unmodified nucleosides is essential to characterize the specific cross-reactivity of your antibody.

Q3: My MeRIP-seq experiment with an anti-m2C antibody is showing high background. What are the likely causes and how can I troubleshoot this?

A3: High background in MeRIP-seq can stem from several factors:

-

Suboptimal Antibody Specificity: As mentioned, your antibody may be cross-reacting with other modifications. Validate your antibody's specificity using the methods described in Q1.

-

Insufficient Blocking: Inadequate blocking of the magnetic beads or the antibody can lead to non-specific binding of RNA. Ensure you are using a sufficient concentration of a quality blocking agent (like BSA) and an adequate blocking time.

-

**RNA Quality and

Validation & Comparative

Validating 2-O-Methylcytosine Sequencing Data: A Comparative Guide to qPCR-Based Methods

For researchers, scientists, and drug development professionals navigating the complexities of epitranscriptomics, the accurate detection and quantification of RNA modifications are paramount. This guide provides an objective comparison of high-throughput sequencing methods for 2-O-Methylcytosine (2-O-Me-C or Nm) and the essential role of quantitative PCR (qPCR) in validating these findings. We present supporting experimental data, detailed protocols, and clear visual workflows to facilitate a comprehensive understanding of these techniques.

This compound is a prevalent RNA modification crucial for a multitude of cellular processes, and its dysregulation has been linked to various diseases, including cancer. While high-throughput sequencing methods such as 2'OMe-seq, RiboMethSeq, and Nm-Seq have enabled the discovery of thousands of potential 2-O-Me-C sites, these techniques are known for their variability and potential for false positives, necessitating robust and accurate validation methods. Quantitative PCR has emerged as a reliable and sensitive low-throughput technique for confirming and quantifying the 2-O-Me-C status of candidate sites identified through sequencing.

Comparison of 2-O-Me-C Detection Methods: Sequencing vs. qPCR

High-throughput sequencing and qPCR-based methods offer distinct advantages and disadvantages for the study of 2-O-Me-C. Sequencing provides a global, discovery-oriented view of the epitranscriptome, while qPCR offers targeted, quantitative validation.

| Feature | High-Throughput Sequencing (e.g., 2'OMe-seq, RiboMethSeq) | Quantitative PCR (qPCR) Based Validation |

| Throughput | High (genome-wide) | Low (site-specific) |

| Primary Use | Discovery of potential modification sites | Validation and absolute quantification of specific sites |

| Quantitative | Relative quantification | Absolute or relative quantification |

| Potential Issues | High variability, false positives, ambiguity in quantification | Requires prior knowledge of the target site |

| Sensitivity | Can be limited for low-abundance transcripts | High sensitivity for detecting changes in modification levels |

| Workflow Complexity | Complex library preparation and bioinformatics analysis | Relatively straightforward and rapid |

qPCR-Based Validation Methods for 2-O-Me-C

Two primary qPCR-based approaches have been developed to validate and quantify 2-O-Me-C modifications at specific RNA sites.

RNase H-Based Cleavage Assay (Nm-VAQ)

This method, termed Nm-VAQ (Nm Validation and Absolute Quantification), leverages the inhibitory effect of 2-O-methylation on RNase H activity.

Principle: A specially designed DNA/RNA chimeric probe hybridizes to the target RNA sequence. RNase H is an enzyme that specifically cleaves the RNA strand of an RNA/DNA hybrid. However, if a 2-O-methylated nucleotide is present at the cleavage site, RNase H activity is blocked. The amount of intact RNA remaining after RNase H treatment is then quantified by RT-qPCR. A higher qPCR signal in the presence of RNase H indicates a higher level of 2-O-methylation at that site.

Experimental Workflow for Nm-VAQ

Safety Operating Guide

Proper Disposal of 2-O-Methylcytosine: A Step-by-Step Guide for Laboratory Professionals

The proper disposal of 2-O-Methylcytosine, an O-alkylated nucleobase analog, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound waste, tailored for researchers and drug development professionals.

I. Immediate Safety and Hazard Information

Before handling or disposing of this compound, it is essential to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound (also known as 2'-O-Methylcytidine) presents several health risks. Always consult your institution's specific safety protocols and the chemical's SDS before beginning any work.

Key Hazards:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Respiratory Tract Irritation (Category 3): May cause respiratory irritation.

Personal Protective Equipment (PPE): When handling this compound in any form (solid or in solution), the following PPE is mandatory:

-

Protective gloves

-

Protective clothing (lab coat)

-

Eye protection (safety glasses or goggles)

-

Face protection (face shield, if necessary)

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Quantitative Hazard Data

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The table below summarizes the GHS classification for this compound.

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |

Source: MedchemExpress Safety Data Sheet

III. Step-by-Step Disposal Protocol

The disposal of chemical waste is governed by local, state, and federal regulations. Therefore, the primary step is always to consult and adhere to your institution's Environmental Health and Safety (EH&S) guidelines. The following protocol provides a general framework for the proper disposal of this compound waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste at the source is critical to ensure safe handling and disposal.

-

Solid Waste:

-

Collect un-used or expired this compound powder in its original container or a clearly labeled, sealed, and compatible container.

-

Do not mix with other chemical waste unless instructed to do so by your institution's EH&S department.

-

-

Contaminated Labware:

-

Sharps: Chemically contaminated sharps such as needles, blades, and pipette tips should be collected in a designated, puncture-proof sharps container labeled "chemically contaminated sharps".

-

Glassware and Plasticware: Disposable items like gloves, weigh boats, and contaminated paper towels should be placed in a durable, leak-proof plastic bag or container that is clearly labeled as chemical waste.

-

Grossly contaminated labware should be decontaminated when possible. Empty containers of this compound should be triple-rinsed with a suitable solvent; this rinsate must be collected and disposed of as hazardous waste.

-

-

Liquid Waste:

-

Aqueous solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container.

-

While some university guidelines permit

-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes